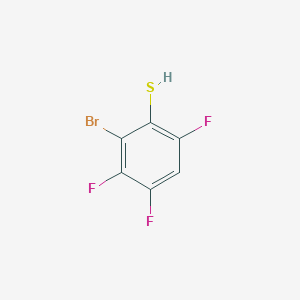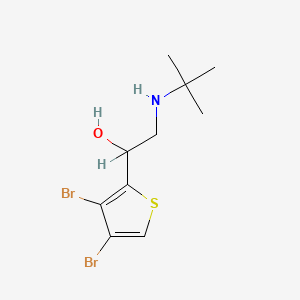
Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate is a chemical compound with the molecular formula C11H11BrO4. It is a derivative of acrylate and contains a bromophenyl group, making it useful in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromophenol and acetic anhydride.
Reaction Steps: The 2-bromophenol is acetylated to form 2-bromoacetophenone, which is then reacted with methyl acrylate under basic conditions to produce the final compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches using reactors that allow precise control over temperature and pressure.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Bromoalkanes and alcohols.
Substitution Products: Iodo derivatives and other substituted phenyl compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the manufacture of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate exerts its effects depends on the specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the intended use.
Comparaison Avec Des Composés Similaires
Methyl 2-(acetoxyphenyl)methylacrylate: Lacks the bromine atom.
Methyl 2-(acetoxy(2-chlorophenyl)methyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: The presence of the bromine atom in Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate makes it more reactive in certain substitution reactions compared to its chlorinated counterpart. This reactivity can be advantageous in specific synthetic applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Numéro CAS |
265299-12-5 |
|---|---|
Formule moléculaire |
C13H13BrO4 |
Poids moléculaire |
313.14 g/mol |
Nom IUPAC |
methyl 2-[acetyloxy-(2-bromophenyl)methyl]prop-2-enoate |
InChI |
InChI=1S/C13H13BrO4/c1-8(13(16)17-3)12(18-9(2)15)10-6-4-5-7-11(10)14/h4-7,12H,1H2,2-3H3 |
Clé InChI |
GMLPRVWCCHPGMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1Br)C(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


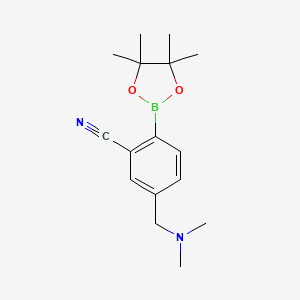
![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
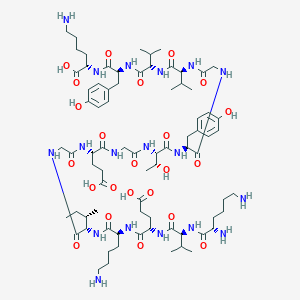


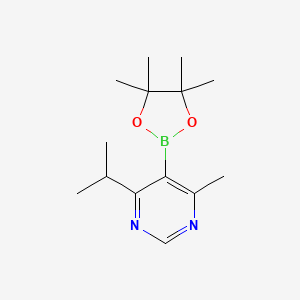
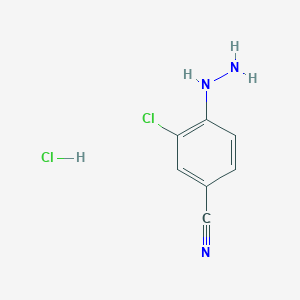
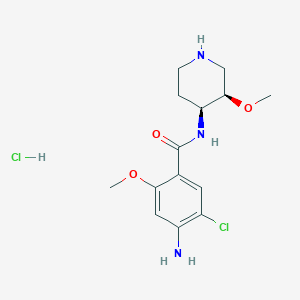


![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)
![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)
